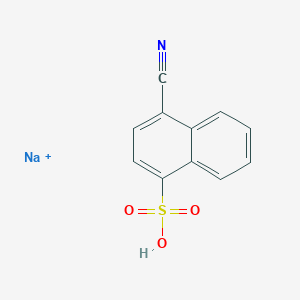
4-Cyanonaphthalene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyanonaphthalene-1-sulfonic acid: is an organic compound with the molecular formula C₁₀H₇NO₃S It is a derivative of naphthalene, featuring both a cyano group (-CN) and a sulfonic acid group (-SO₃H) attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanonaphthalene-1-sulfonic acid typically involves the sulfonation of naphthalene followed by the introduction of the cyano group. One common method includes:
Sulfonation: Naphthalene is treated with sulfuric acid to introduce the sulfonic acid group, forming naphthalene-1-sulfonic acid.
Nitration and Reduction: The sulfonated naphthalene undergoes nitration to form 4-nitronaphthalene-1-sulfonic acid, which is then reduced to 4-aminonaphthalene-1-sulfonic acid.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods may include continuous flow processes and the use of catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyanonaphthalene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the cyano group to an amino group.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products:
Oxidation: Naphthoquinones.
Reduction: 4-Aminonaphthalene-1-sulfonic acid.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Cyanonaphthalene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Cyanonaphthalene-1-sulfonic acid involves its interaction with molecular targets through its functional groups. The sulfonic acid group can form strong ionic interactions with positively charged sites, while the cyano group can participate in hydrogen bonding and other interactions. These properties make it useful in various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
4-Aminonaphthalene-1-sulfonic acid: Similar structure but with an amino group instead of a cyano group.
8-Anilinonaphthalene-1-sulfonic acid: Contains an aniline group, used in fluorescence studies.
Naphthalene-1-sulfonic acid: Lacks the cyano group, used as a precursor in various syntheses.
Eigenschaften
CAS-Nummer |
93113-63-4 |
|---|---|
Molekularformel |
C11H7NNaO3S+ |
Molekulargewicht |
256.23 g/mol |
IUPAC-Name |
sodium;4-cyanonaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C11H7NO3S.Na/c12-7-8-5-6-11(16(13,14)15)10-4-2-1-3-9(8)10;/h1-6H,(H,13,14,15);/q;+1 |
InChI-Schlüssel |
FMDVEKLYOHEGSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)C#N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


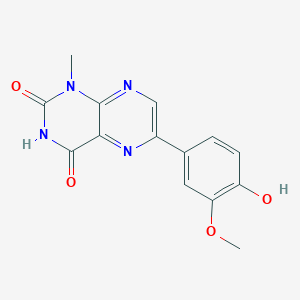
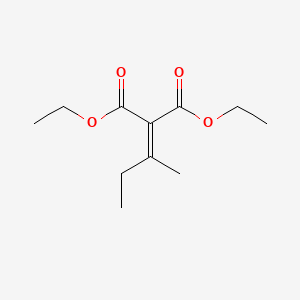
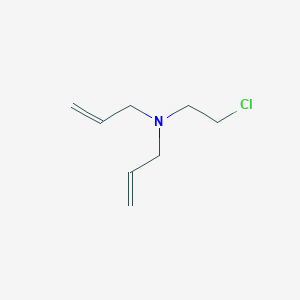
![1-Methoxy-4-[(4-methoxyphenoxy)methoxymethoxy]benzene](/img/structure/B14001036.png)
![[2-(Benzenesulfinyl)-1-chloroethyl]benzene](/img/structure/B14001044.png)

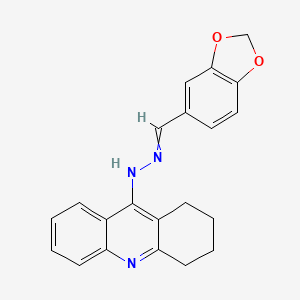
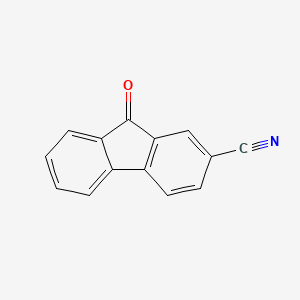
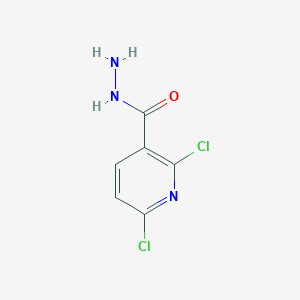
![6-[(3,4,5-Trimethoxyanilino)methyl]quinazoline-2,4-diamine](/img/structure/B14001059.png)
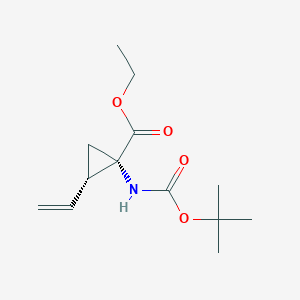
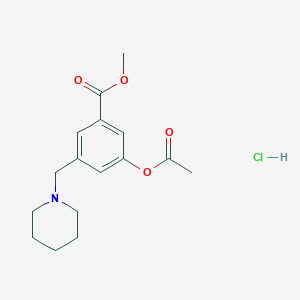
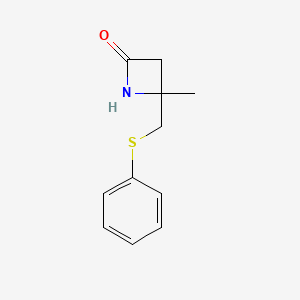
![3-(1H-indol-3-yl)-2-[(2-nitrobenzoyl)amino]propanoic acid](/img/structure/B14001082.png)
